molecular formula C16H14F2N2 B182883 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone CAS No. 64985-95-1

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone

Cat. No.: B182883
CAS No.: 64985-95-1
M. Wt: 272.29 g/mol
InChI Key: BTCAYYIXEROQOH-YZLQMOBTSA-N
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Description

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fluorinated phenyl group attached to an ethanone moiety, which is further linked to a hydrazone group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone typically involves the condensation of 1-(4-fluorophenyl)ethanone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various substituents into the phenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The hydrazone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanone: Lacks the hydrazone group but shares the fluorinated phenyl structure.

    1-(4-Chlorophenyl)ethanone [1-(4-chlorophenyl)ethylidene]hydrazone: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)ethanone [1-(4-methylphenyl)ethylidene]hydrazone: Contains a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

CAS No.

64985-95-1

Molecular Formula

C16H14F2N2

Molecular Weight

272.29 g/mol

IUPAC Name

(Z)-1-(4-fluorophenyl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12-

InChI Key

BTCAYYIXEROQOH-YZLQMOBTSA-N

Isomeric SMILES

C/C(=N/N=C(\C1=CC=C(C=C1)F)/C)/C2=CC=C(C=C2)F

SMILES

CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

64985-95-1

Origin of Product

United States

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